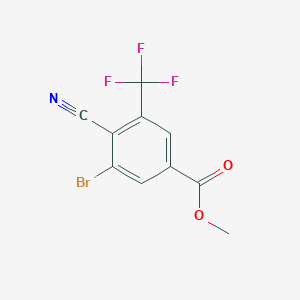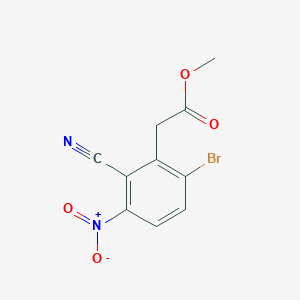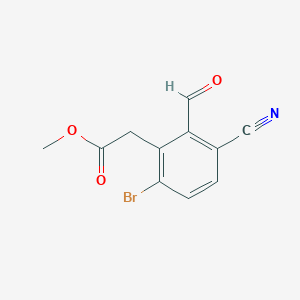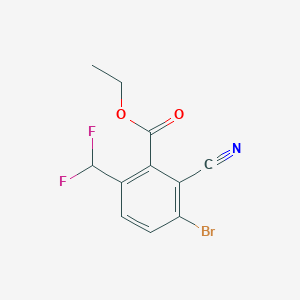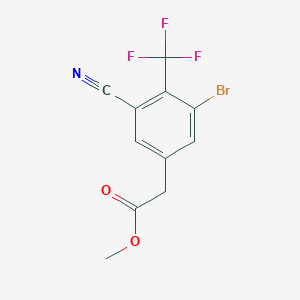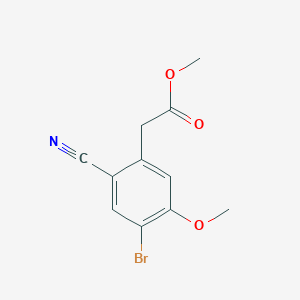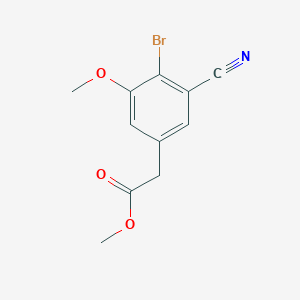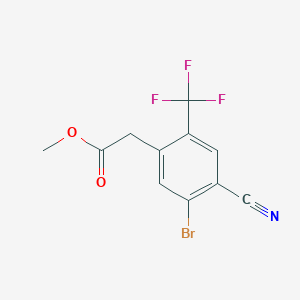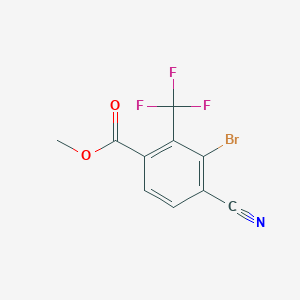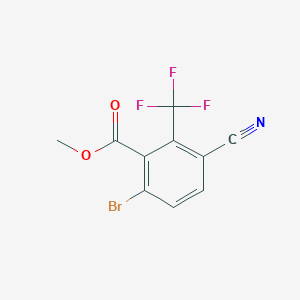
6-(Sec-butyl)-2-methylpyrimidin-4-ol
Übersicht
Beschreibung
The compound “6-(Sec-butyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The “6-(Sec-butyl)-2-methyl” indicates that there is a sec-butyl and a methyl group attached to the pyrimidine ring. The “-4-ol” suggests the presence of a hydroxyl group.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the sec-butyl group attached at the 6th carbon, a methyl group at the 2nd carbon, and a hydroxyl group at the 4th carbon .Chemical Reactions Analysis
As for the chemical reactions, pyrimidines can participate in a variety of chemical reactions. The presence of the hydroxyl group might make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. The presence of the hydroxyl group might increase the polarity of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research on the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives highlights the importance of understanding the structural stability and reactivity of pyrimidin-based compounds. Single-crystal analysis and theoretical calculations provided insights into their stability and potential applications in material science and pharmaceuticals (Ali et al., 2021).
Vibrational Circular Dichroism Studies
- A study on the vibrational circular dichroism of di-sec-butyl-methylpyridine derivatives demonstrated the influence of substituents on the conformers' stability and provided evidence of intramolecular hydrogen bonding. Such insights are crucial for designing compounds with specific optical and chemical properties (Teodorescu et al., 2014).
Metal Complex Formation
- Studies on complexes formed between metal ions and agricultural chemicals, including pyrimidin-ol derivatives, indicate the capacity of these compounds to bond with metals through specific groups, suggesting applications in catalysis and environmental chemistry (Dixon & Wells, 1986).
Synthesis and Evaluation in Pharmacology
- The synthesis of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, where sec-butyl groups play a critical role, showcases the exploration of these compounds in inhibiting estrogen biosynthesis, highlighting their potential application in cancer treatment (Hartmann & Batzl, 1986).
Noncovalent Interactions and Supramolecular Chemistry
- The synthesis and characterization of O-benzenesulfonylated pyrimidines focus on the role of noncovalent interactions in stabilizing structures, which is fundamental for the development of molecular materials and pharmaceuticals (Ali et al., 2020).
Wirkmechanismus
Target of Action
Compounds like this often interact with proteins or enzymes in the body, altering their function. For example, Talbutal, a barbiturate, binds to GABA A receptors, which are involved in inhibitory neurotransmission .
Mode of Action
The compound might bind to its target, changing the target’s shape or activity. This can lead to an increase or decrease in the target’s function. For instance, Talbutal increases the duration of time for which the Cl - ionopore is open, leading to prolonged inhibitory effect of GABA at the postsynaptic thalamic neuron .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, a compound like Dinoseb, a herbicide, might interfere with the electron transport chain in mitochondria, disrupting energy production .
Eigenschaften
IUPAC Name |
4-butan-2-yl-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-6(2)8-5-9(12)11-7(3)10-8/h5-6H,4H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYYTOYAOZGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)NC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Sec-butyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




